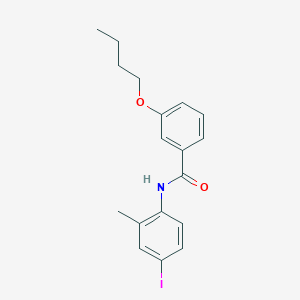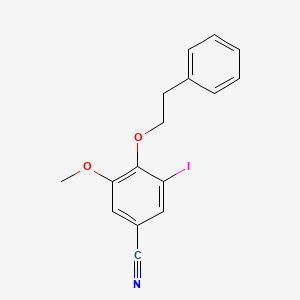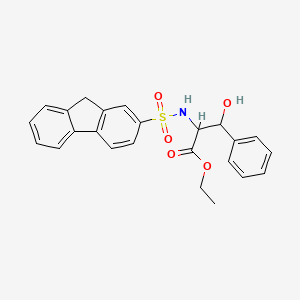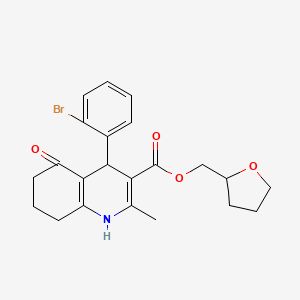![molecular formula C13H20ClNO3 B5112438 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B5112438.png)
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a phenyl ring substituted with a 2-methylpropoxy group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of 4-hydroxyphenylacetic acid with 2-methylpropyl bromide to introduce the 2-methylpropoxy group. This is followed by the introduction of the amino group through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a 2-methylpropoxy group.
3-amino-3-(4-methylphenyl)propanoic acid: Contains a methyl group on the phenyl ring instead of a 2-methylpropoxy group.
3-amino-3-(4-aminophenyl)propanoic acid: Features an amino group on the phenyl ring.
Uniqueness
The presence of the 2-methylpropoxy group in 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16;/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAJDYUPHXLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5112398.png)
![(5Z)-1-(2-fluorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5112402.png)


![N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5112430.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5112449.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)
